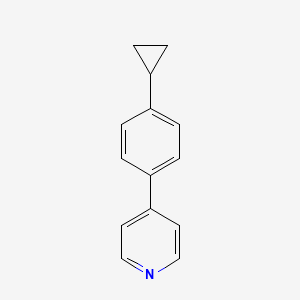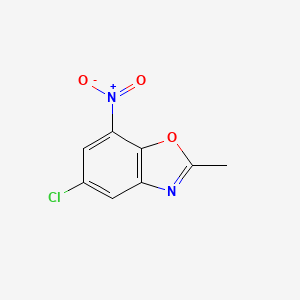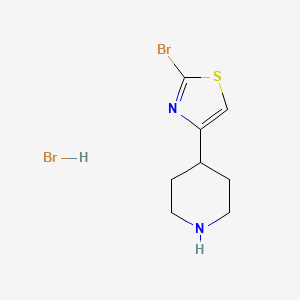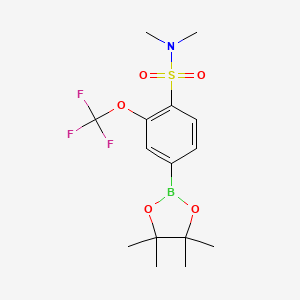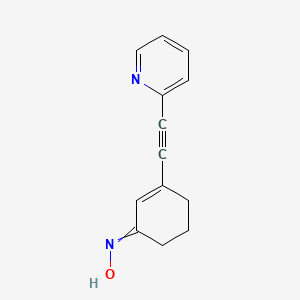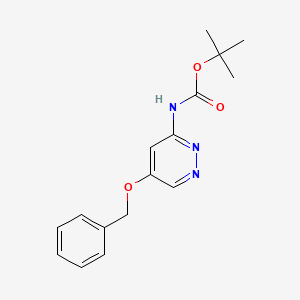
N-Boc-5-(benzyloxy)-3-pyridazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-5-(benzyloxy)-3-pyridazinamine is a chemical compound that belongs to the class of pyridazinamine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a benzyloxy substituent, and a pyridazinamine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-5-(benzyloxy)-3-pyridazinamine typically involves multiple steps. One common approach is to start with the appropriate pyridazine derivative and introduce the benzyloxy group through a nucleophilic substitution reaction. The Boc protecting group is then added using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
N-Boc-5-(benzyloxy)-3-pyridazinamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridazinamine core can be reduced to form different amine derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products Formed
The major products formed from these reactions include various amine derivatives, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-Boc-5-(benzyloxy)-3-pyridazinamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in material science.
作用機序
The mechanism of action of N-Boc-5-(benzyloxy)-3-pyridazinamine involves its interaction with specific molecular targets. The Boc protecting group can be removed to expose the active amine, which can then interact with enzymes or receptors. The benzyloxy group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- N-Boc-5-methoxy-2-indolylboronic acid
- (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine
Uniqueness
N-Boc-5-(benzyloxy)-3-pyridazinamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be advantageous in certain applications .
特性
分子式 |
C16H19N3O3 |
|---|---|
分子量 |
301.34 g/mol |
IUPAC名 |
tert-butyl N-(5-phenylmethoxypyridazin-3-yl)carbamate |
InChI |
InChI=1S/C16H19N3O3/c1-16(2,3)22-15(20)18-14-9-13(10-17-19-14)21-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,18,19,20) |
InChIキー |
SOJWVXDHBBTEOO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NN=CC(=C1)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



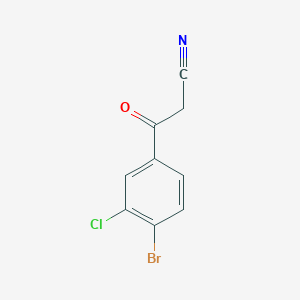
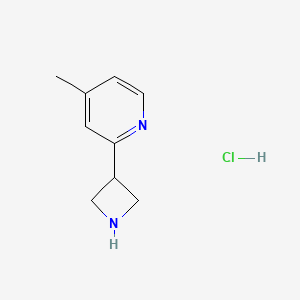
![[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B13718490.png)
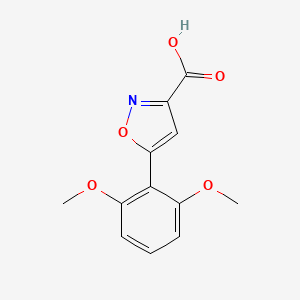
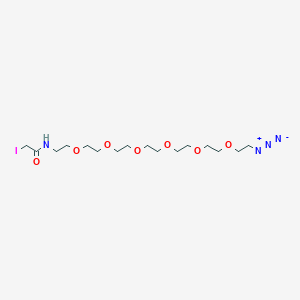
![(S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]](/img/structure/B13718513.png)
![ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13718515.png)

